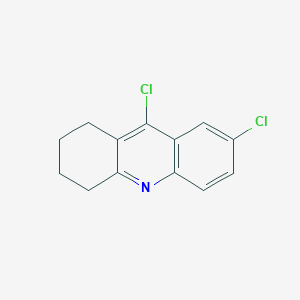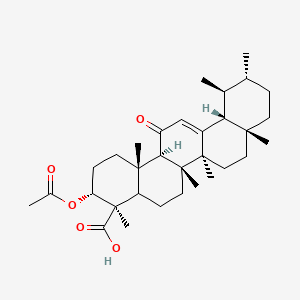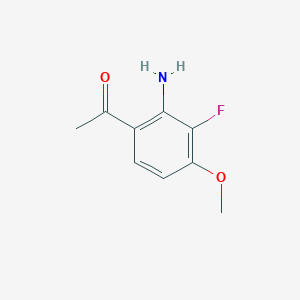
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid is an organic compound with a complex structure that includes a benzene ring, an acetic acid moiety, and a pyrrolidinyl group connected via a propoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid typically involves multiple steps, starting with the preparation of the benzeneacetic acid derivative. The key steps include:
Formation of the Benzeneacetic Acid Derivative: This can be achieved through the Friedel-Crafts acylation of benzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Propoxy Linker: The benzeneacetic acid derivative is then reacted with 3-chloropropanol under basic conditions to introduce the propoxy linker.
Attachment of the Pyrrolidinyl Group: Finally, the intermediate product is reacted with pyrrolidine in the presence of a suitable base, such as sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring or the pyrrolidinyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may play a crucial role in binding to these targets, while the benzeneacetic acid moiety could facilitate the compound’s entry into cells and its subsequent metabolic processing. The exact pathways and molecular targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenylacetic acid: A simpler analog with a benzene ring and acetic acid moiety.
Pyrrolidine derivatives: Compounds containing the pyrrolidinyl group, such as pyrrolidine-2,5-diones.
Propoxy derivatives: Compounds with a propoxy linker, such as 3-(propoxy)benzoic acid.
Uniqueness
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidinyl group linked via a propoxy chain to the benzeneacetic acid core distinguishes it from simpler analogs and provides a versatile scaffold for further functionalization and application.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
146402-83-7 |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC名 |
2-[2-(3-pyrrolidin-1-ylpropoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H21NO3/c17-15(18)12-13-6-1-2-7-14(13)19-11-5-10-16-8-3-4-9-16/h1-2,6-7H,3-5,8-12H2,(H,17,18) |
InChIキー |
CPQXZUSKVOJXOE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
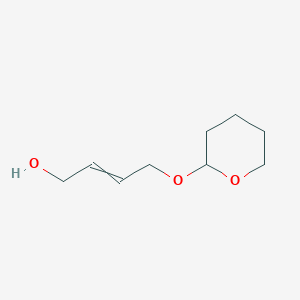

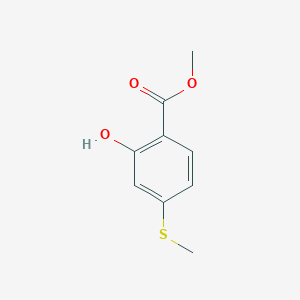
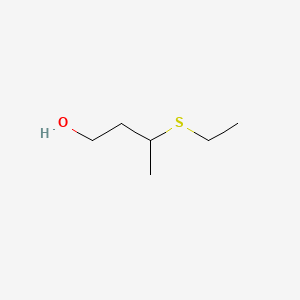
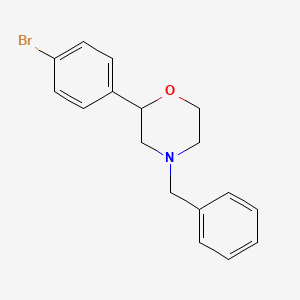
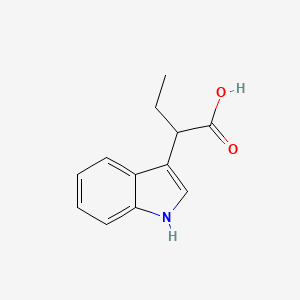
![5-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B8774352.png)
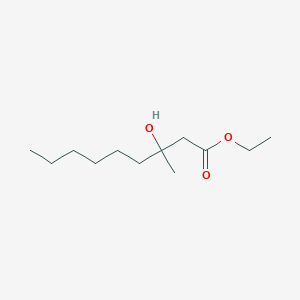
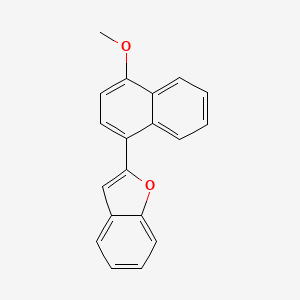
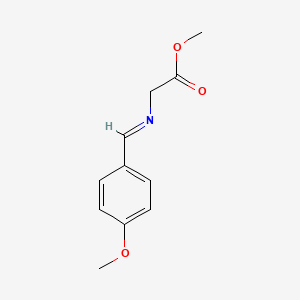
![4-Fluoro-2-(trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8774375.png)
